3-Fluoropyridine-4-boronic acid hydrate

Overview

Description

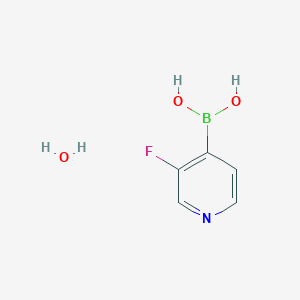

3-Fluoropyridine-4-boronic acid hydrate is a chemical compound with the molecular formula C5H7BFNO3 . It has a molecular weight of 158.93 g/mol . The IUPAC name for this compound is (3-fluoropyridin-4-yl)boronic acid;hydrate .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 heavy atoms . The InChI representation of the molecule isInChI=1S/C5H5BFNO2.H2O/c7-5-3-8-2-1-4 (5)6 (9)10;/h1-3,9-10H;1H2 . Physical and Chemical Properties Analysis

This compound has a molecular weight of 158.93 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 159.0503014 g/mol . The topological polar surface area of the compound is 54.4 Ų .Scientific Research Applications

Synthesis and Material Science

Synthesis of Boronic Acid Derivatives : A study detailed the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline, showcasing its potential in constructing glucose sensing materials. This derivative's unique property, such as a relatively low pKa value, enables its application in biological environments, indicating its versatility in synthesizing biologically active compounds and pharmaceutical agents (Das et al., 2003).

Chemical Analysis and Polymer Science : Research on the aqueous boric acid–hydrofluoric acid system highlights its significance in marine carbonates analysis for CO2 system reconstructions, chemical synthesis, polymer science, and more. The study presents comprehensive data on chemical equilibria and boron isotope partitioning, underscoring the critical role of boronic acids in geochemical analyses and industrial applications (Zeebe & Rae, 2020).

Sensor Technology

Diol Recognition : A notable application in biomaterials is the ability of boronic acids to bind with diols, including saccharides and peptidoglycans. This binding affinity is utilized in creating dynamic covalent or responsive hydrogels, demonstrating the potential for sensing and delivery systems in materials chemistry (Brooks et al., 2018).

Fluoride Ion Sensing : Fluorinated boronic acid-appended bipyridinium salts, synthesized from different bipyridines, were used to detect and differentiate diol-containing analytes via (19)F NMR spectroscopy. This showcases the innovation in using boronic acids for sensing applications, particularly in detecting bioanalytes under physiological conditions (Axthelm et al., 2015).

Safety and Hazards

3-Fluoropyridine-4-boronic acid hydrate is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective equipment and face protection should be worn when handling this compound .

Future Directions

Boronic acids, including 3-Fluoropyridine-4-boronic acid hydrate, have potential applications in the development of novel materials that show a longer lifetime and can be easily recycled . They have been utilized for the synthesis of vitrimers, a new class of polymers that merge properties of thermoplastics and thermosets . This is achieved by the incorporation of dynamic covalent bonds into the polymer structure, which provides high stability at the service temperature, but enables the processing at elevated temperatures .

Mechanism of Action

Target of Action

3-Fluoropyridine-4-boronic acid hydrate is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound are the organic groups involved in this reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, the this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (this compound) transfers an organic group to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key pathway in which this compound is involved . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this reaction can vary widely depending on the specific organic groups involved in the reaction .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Biochemical Analysis

Biochemical Properties

3-Fluoropyridine-4-boronic acid hydrate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This reaction is facilitated by the interaction of this compound with palladium catalysts, which enables the coupling of aryl halides with boronic acids. The compound interacts with various enzymes and proteins, including those involved in the catalytic cycle of the Suzuki-Miyaura reaction. The nature of these interactions involves the formation of transient complexes with the palladium catalyst, which facilitates the transfer of the boronic acid group to the aryl halide, resulting in the formation of a new carbon-carbon bond .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with palladium catalysts in the Suzuki-Miyaura coupling reaction . The mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by the transmetalation of the boronic acid group from this compound to the palladium complex. This is followed by reductive elimination, which releases the coupled product and regenerates the palladium catalyst. The compound’s ability to form stable complexes with palladium is crucial for the efficiency of this reaction.

Properties

IUPAC Name |

(3-fluoropyridin-4-yl)boronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2.H2O/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESGEMIQUNLQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)F)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381405 | |

| Record name | 3-Fluoropyridine-4-boronic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029880-18-9 | |

| Record name | 3-Fluoropyridine-4-boronic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoropyridine-4-boronic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1350588.png)